5-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]-1,3,4-thiadiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]-1,3,4-thiadiazol-2-amine is a heterocyclic compound that features a pyrazole ring substituted with a trifluoromethyl group and a thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]-1,3,4-thiadiazol-2-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1-methyl-5-(trifluoromethyl)pyrazole-4-carboxylic acid hydrazide with thiocarbonyl diimidazole under reflux conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired thiadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the synthesis and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
5-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a thiol or thioether.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group or other substituents on the pyrazole ring are replaced by different functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyrazole ring.
Scientific Research Applications
5-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]-1,3,4-thiadiazol-2-amine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.
Agrochemistry: It is explored as a potential herbicide or pesticide due to its ability to inhibit specific enzymes in plants and pests.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and as a building block for advanced materials.
Mechanism of Action
The mechanism of action of 5-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. For example, it could act as an inhibitor of monoamine oxidase B (MAO-B), which is involved in neurodegenerative diseases. The compound’s trifluoromethyl group enhances its binding affinity and selectivity for these targets.
Comparison with Similar Compounds
Similar Compounds
- 5-[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-2-thiophenecarbaldehyde
- Ethyl 5-(trifluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate
- 2-(5-Methyl-3-trifluoromethyl-pyrazol-1-yl)-acetamide
Uniqueness
5-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]-1,3,4-thiadiazol-2-amine is unique due to the presence of both a trifluoromethyl group and a thiadiazole ring. This combination imparts distinct electronic and steric properties, enhancing its reactivity and binding affinity in various applications. The trifluoromethyl group increases the compound’s lipophilicity and metabolic stability, making it a valuable scaffold in drug design and other fields.
Properties
IUPAC Name |
5-[1-methyl-5-(trifluoromethyl)pyrazol-4-yl]-1,3,4-thiadiazol-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3N5S/c1-15-4(7(8,9)10)3(2-12-15)5-13-14-6(11)16-5/h2H,1H3,(H2,11,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISMVDWCSVXTPOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)C2=NN=C(S2)N)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3N5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.